molecular formula C16H14N2O3 B11839560 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide

2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide

Cat. No.: B11839560
M. Wt: 282.29 g/mol
InChI Key: JVVKTTGQORPSNS-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a complex organic compound belonging to the class of benzoisoquinoline derivatives This compound is characterized by its unique structure, which includes a benzoisoquinoline core with a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide typically involves multiple steps, starting with the preparation of the benzoisoquinoline core. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound.

The reaction conditions often include the use of solvents such as acetic acid and heating to temperatures around 90°C under a nitrogen atmosphere . The final product is typically purified through recrystallization from a mixture of benzene and petroleum ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione groups to diols.

    Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzoisoquinoline core.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and activity, leading to changes in the biological pathways they regulate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide

InChI

InChI=1S/C16H14N2O3/c1-2-12(14(17)19)18-15(20)10-7-3-5-9-6-4-8-11(13(9)10)16(18)21/h3-8,12H,2H2,1H3,(H2,17,19)

InChI Key

JVVKTTGQORPSNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

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